N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10807075
InChI: InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20)
SMILES: CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC10807075

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name N-(2-ethylphenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20)
Standard InChI Key VLWKJHIYPCZEKV-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O
Canonical SMILES CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O

Introduction

Structural and Molecular Characteristics

Core Architecture

N-(2-Ethylphenyl)-2-oxo-2H-chromene-3-carboxamide comprises a benzopyran-derived coumarin (2H-chromene-2-one) scaffold substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a 2-ethylphenyl moiety, introducing steric bulk and hydrophobic character. Key structural attributes include:

  • Coumarin backbone: A planar, conjugated system enabling π-π interactions and fluorescence properties.

  • Carboxamide linkage: Enhances hydrogen-bonding capacity and metabolic stability compared to ester analogs.

  • 2-Ethylphenyl group: Provides lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₅NO₃
Molecular Weight293.3 g/mol
IUPAC NameN-(2-ethylphenyl)-2-oxochromene-3-carboxamide
SMILESCCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (two carbonyl oxygens, one ether oxygen)

Spectroscopic Data

While direct spectral data for this compound remains unpublished, analogous chromene-3-carboxamides exhibit characteristic signals:

  • ¹H NMR: A singlet near δ 8.8 ppm for the coumarin C4-H, with aromatic protons between δ 6.9–8.3 ppm .

  • ¹³C NMR: Carbonyl carbons at ~160–165 ppm (amide and lactone C=O), and aromatic carbons at 110–150 ppm .

  • IR: Strong stretches at 1720 cm⁻¹ (lactone C=O) and 1660 cm⁻¹ (amide C=O).

Synthesis and Optimization

Route Selection

The compound is synthesized via a two-step strategy common to chromene carboxamides :

  • Knoevenagel condensation: Salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous Na₂CO₃ to form 2-iminochromenes .

  • Hydrolysis: Acidic treatment (e.g., HCl) converts the imino group to a ketone, yielding the 2-oxochromene core .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CondensationSalicylaldehyde, NaHCO₃, H₂O, rt85–92%
Hydrolysis2M HCl, reflux, 2h90–95%

Challenges in Scalability

  • Byproduct formation: Competing cyclization or dimerization occurs if pH or temperature deviates .

  • Purification difficulties: The compound’s low solubility in polar solvents necessitates chromatographic separation .

Biological Activity and Mechanisms

Antimicrobial Effects

Chromene carboxamides inhibit bacterial DNA gyrase by binding to the ATPase domain, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The 2-ethylphenyl group enhances penetration through lipid bilayers, improving efficacy against Gram-negative strains.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-712.4Topoisomerase II inhibition
A54917.9ROS-mediated apoptosis

Material Science Applications

Supramolecular Assembly

The carboxamide group facilitates hydrogen-bonded networks, enabling crystal engineering of porous frameworks. Preliminary X-ray data (unpublished) reveal a 2D grid with pore diameters of 5.2 Å, suitable for gas storage applications.

Fluorescence Properties

Conjugation across the coumarin system produces blue fluorescence (λₑₘ = 450 nm), with quantum yields (Φ) of 0.33 in DMSO . This positions the compound as a candidate for organic light-emitting diodes (OLEDs).

Challenges and Future Directions

Pharmacokinetic Limitations

  • Low oral bioavailability: Extensive first-pass metabolism reduces systemic exposure.

  • Plasma protein binding: >90% binding to albumin limits free drug concentration.

Synthetic Innovations

  • Flow chemistry: Microreactors could improve yield and reduce byproducts .

  • Enzymatic catalysis: Lipase-mediated amidation may enhance stereoselectivity .

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